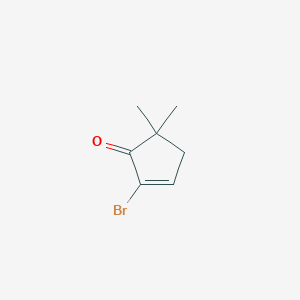

2-Bromo-5,5-dimethylcyclopent-2-en-1-one

Description

2-Bromo-5,5-dimethylcyclopent-2-en-1-one is a brominated cyclic ketone featuring a five-membered cyclopentenone ring substituted with a bromine atom at position 2 and two methyl groups at position 5. The compound’s molecular formula is C₇H₉BrO, with a molecular weight of 191.06 g/mol. Its structure combines electrophilic reactivity (due to the α,β-unsaturated ketone and bromine) with steric hindrance from the dimethyl groups, making it a versatile intermediate in organic synthesis. Potential applications include its use in Diels-Alder reactions, nucleophilic substitutions, and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C7H9BrO |

|---|---|

Molecular Weight |

189.05 g/mol |

IUPAC Name |

2-bromo-5,5-dimethylcyclopent-2-en-1-one |

InChI |

InChI=1S/C7H9BrO/c1-7(2)4-3-5(8)6(7)9/h3H,4H2,1-2H3 |

InChI Key |

OTQZEAJAEGMZRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC=C(C1=O)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,5-dimethylcyclopent-2-en-1-one typically involves the bromination of 5,5-dimethylcyclopent-2-enone. One common method is the electrophilic bromination reaction, where bromine (Br2) is used as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of bromine, reaction time, and temperature. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,5-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Reduction Reactions: The carbonyl group in the cyclopentenone ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form more complex structures, such as epoxides or carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of 5,5-dimethylcyclopent-2-enol.

Oxidation: Formation of epoxides or carboxylic acids.

Scientific Research Applications

2-Bromo-5,5-dimethylcyclopent-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5,5-dimethylcyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison (Data Table)

The table below summarizes key structural and physicochemical properties of 2-bromo-5,5-dimethylcyclopent-2-en-1-one and three analogous compounds:

Detailed Comparative Analysis

Ring Size and Reactivity

- Cyclopentenone vs. Cyclohexenone: The target compound’s five-membered cyclopentenone ring introduces greater ring strain compared to the six-membered cyclohexenone analog (4-bromo-5,5-dimethylcyclohex-2-en-1-one) . This strain enhances reactivity in cycloaddition and conjugate addition reactions. For example, the α,β-unsaturated ketone in the cyclopentenone is more electrophilic, favoring Diels-Alder reactions.

- Bromine Position: The bromine at C2 (cyclopentenone) vs. C4 (cyclohexenone) alters electronic effects.

Substituent Effects

- Dimethyl Groups :

Both the target compound and 4-bromo-5,5-dimethylcyclohex-2-en-1-one feature 5,5-dimethyl substitution, which imposes steric hindrance. This hindrance may slow nucleophilic attacks but improve regioselectivity in reactions. - Amino and Aromatic Substitutents: 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one incorporates a bromophenylamino group, enabling hydrogen bonding and π-π interactions.

Heteroatom Influence

- Benzofuranone System: 2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one contains an oxygen atom in its fused furan ring, increasing polarity and stability. The tetrahydro ring reduces strain, making it less reactive than the cyclopentenone but more amenable to storage and handling.

Molecular Weight and Physicochemical Properties

- Higher molecular weight compounds (e.g., the benzofuranone at 243.10 g/mol and the anilino-substituted cyclohexenone at 310.20 g/mol ) exhibit lower volatility and higher melting points compared to the target compound (191.06 g/mol).

- The anilino-substituted derivative’s larger size and hydrogen-bonding capacity may improve bioavailability, aligning with its noted role in pharmaceutical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.